molecular formula C14H8BrClF3NO B5238728 5-bromo-2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide

5-bromo-2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5238728
M. Wt: 378.57 g/mol
InChI Key: OAHIKYZVTLMZTA-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide is an aromatic compound that features a benzamide core substituted with bromine, chlorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide typically involves the following steps:

    Chlorination: The addition of a chlorine atom to the benzene ring.

    Amidation: The formation of the benzamide structure by reacting the substituted benzene with an amine derivative containing the trifluoromethyl group.

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale bromination and chlorination reactions, followed by amidation under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can yield different oxidized or reduced derivatives.

Scientific Research Applications

5-bromo-2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug development, particularly for its interactions with biological targets.

    Material Science: Its unique chemical properties make it a candidate for use in the development of advanced materials.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The presence of halogens and the trifluoromethyl group can influence its binding affinity and specificity towards enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
  • 5-chloro-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide

Uniqueness

5-bromo-2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the specific combination of bromine, chlorine, and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClF3NO/c15-8-5-6-11(16)9(7-8)13(21)20-12-4-2-1-3-10(12)14(17,18)19/h1-7H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHIKYZVTLMZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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